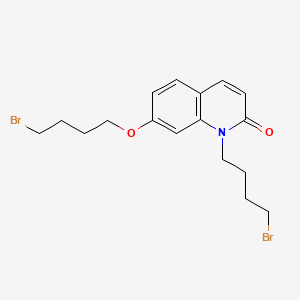

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The base structure is identified as quinoline-2(1H)-one, indicating a quinoline ring system with a carbonyl group at the 2-position and a hydrogen atom at the 1-position. The compound is alternatively named as 7-(4-bromobutoxy)-1-(4-bromobutyl)quinolin-2-one, emphasizing the positional relationships of the substituents.

The systematic naming begins with the quinoline core, which consists of a benzene ring fused to a pyridine ring. The 2(1H)-one designation specifically indicates that the compound exists primarily in the lactam form rather than the hydroxyl tautomer. The substituent naming follows priority rules where the N-linked bromobutyl group takes precedence in the principal name, while the O-linked bromobutoxy group is designated by its position number 7 on the quinoline ring system.

Alternative nomenclature systems recognize this compound under several synonyms, including 7-(4-Bromobutoxy)-1-(4-bromobutyl)-2(1H)-quinolinone and 7-(4-Bromobutoxy)-1-(4-bromobutyl)-2(1H)-quinolinone. These variations reflect different conventions for expressing the same molecular structure while maintaining chemical accuracy. The Chemical Abstracts Service registry number 1076199-56-8 provides unambiguous identification for this specific structural arrangement.

Molecular Architecture: Bromobutyl and Bromobutoxy Substituent Analysis

The molecular architecture of this compound is fundamentally shaped by the positioning and conformational behavior of its two bromoalkyl substituents. The N-linked 4-bromobutyl chain extends from the nitrogen atom at position 1 of the quinoline ring, while the 7-positioned bromobutoxy group creates an ether linkage with the oxygen atom attached to the benzene portion of the quinoline system. These structural features contribute to a molecular weight of 431.2 g/mol and establish the compound's distinctive chemical signature.

Spectroscopic analysis reveals characteristic features of both substituent groups. Fourier-transform infrared spectroscopy demonstrates that similar quinoline derivatives with bromobutyl substituents exhibit characteristic absorption bands in the 2930-2949 cm⁻¹ region for aliphatic carbon-hydrogen stretches. The presence of bromine atoms in both chains influences the vibrational frequencies and creates distinctive fingerprint regions that aid in structural confirmation. Nuclear magnetic resonance spectroscopy provides detailed information about the chain conformations, with typical N-linked methylene protons appearing in the 3.79-4.31 parts per million range.

The conformational behavior of the bromobutyl chains significantly impacts the overall molecular geometry. Research on similar bromoalkyl-substituted compounds indicates that butyl chains can adopt both gauche and trans conformations depending on environmental factors. In the case of this compound, the presence of two such chains creates multiple conformational possibilities that influence molecular flexibility and potential intermolecular interactions. The gauche conformation typically predominates in solution, while crystal packing forces may stabilize alternative arrangements.

Comparative Structural Analysis with Related Quinoline Derivatives

Comparative analysis with structurally related quinoline derivatives provides valuable insights into the unique features of this compound. The simpler analog 7-(4-Bromobutoxy)-quinoline-2(1H)-one, with molecular formula C13H14BrNO2 and molecular weight 296.16 g/mol, lacks the N-linked bromobutyl substituent. This structural difference of 135 mass units corresponds exactly to the addition of a 4-bromobutyl group (C4H8Br), confirming the proposed structure and demonstrating the systematic relationship between these compounds.

The presence of dual bromoalkyl substituents distinguishes this compound from most quinoline derivatives reported in medicinal chemistry literature. While many quinoline-based pharmaceuticals contain single alkyl or aryl substituents, the bilateral brominated alkyl chain arrangement creates unique steric and electronic environments. Comparative studies of isatin-quinoline conjugates demonstrate that compounds with similar N-alkyl substitution patterns exhibit distinct spectroscopic properties, with N-linked methylene groups typically resonating between 3.79-4.28 parts per million in proton nuclear magnetic resonance spectra.

Structural comparison with quinolone antibiotics reveals fundamental differences in substitution patterns and functional group arrangements. While fluoroquinolone antibiotics typically feature carboxyl groups at position 3 and fluorine substituents, this compound contains bromoalkyl chains that confer different physicochemical properties. The carbonyl group at position 2 rather than position 4 also distinguishes this compound from the quinolone antibiotic class, placing it in the 2-quinolone rather than 4-quinolone family.

Tautomeric Considerations and Ring-Chair Conformational Studies

Tautomeric equilibria represent a critical aspect of quinoline-2(1H)-one chemistry that significantly influences the structural behavior of this compound. The fundamental tautomeric relationship exists between the 2-quinolone form (lactam) and the 2-hydroxyquinoline form (hydroxyl), with the equilibrium position dependent on environmental factors including solvent polarity, temperature, and intermolecular interactions. Theoretical and experimental studies consistently demonstrate that 2-quinolones represent the dominant tautomeric form in most conditions, particularly in nonaqueous environments.

Computational investigations using density functional theory methods reveal that 2-quinolone tautomers are typically stabilized by 27-38 kilojoules per mole compared to their hydroxyquinoline counterparts. This energy difference arises from several factors, including aromatic stabilization, hydrogen bonding patterns, and steric interactions. In the case of this compound, the presence of bulky bromoalkyl substituents may introduce additional steric factors that influence tautomeric preferences.

The tautomeric behavior is further complicated by the potential for intramolecular hydrogen bonding interactions. Studies of related quinoline derivatives demonstrate that substituents capable of forming hydrogen bonds can significantly alter tautomeric equilibria. While the bromoalkyl substituents in this compound are not hydrogen bond donors, they may influence the electronic distribution within the quinoline ring system through inductive effects, potentially affecting the relative stability of tautomeric forms.

Conformational analysis reveals that the quinoline ring system maintains planarity in most tautomeric forms, while the attached bromoalkyl chains exhibit significant conformational flexibility. Nuclear magnetic resonance studies of similar compounds indicate that aliphatic chains typically adopt gauche conformations in solution, with interconversion barriers low enough to allow rapid exchange at room temperature. The specific conformational preferences of this compound likely depend on intramolecular interactions between the two bromoalkyl chains and their interactions with the quinoline core.

Properties

IUPAC Name |

7-(4-bromobutoxy)-1-(4-bromobutyl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Br2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWILAFYJFYBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2CCCCBr)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696204 | |

| Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-56-8 | |

| Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is synthesized via cyclization reactions. While the Skraup synthesis is a classical method for quinoline derivatives, modern approaches favor controlled conditions to minimize side reactions. For example, condensation of aniline derivatives with glycerol in the presence of sulfuric acid and oxidizing agents forms the bicyclic structure.

Sequential Alkylation Reactions

The quinoline core undergoes two alkylation steps:

-

Introduction of the 4-bromobutoxy group : Reaction of 7-hydroxyquinoline-2(1H)-one with 1,4-dibromobutane in a biphasic system (e.g., toluene/water) using a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., potassium carbonate).

-

N-alkylation with 4-bromobutyl bromide : The intermediate 7-(4-bromobutoxy)-quinoline-2(1H)-one is further alkylated at the nitrogen position using 4-bromobutyl bromide under similar biphasic conditions.

Critical Parameters :

-

Temperature: 60–80°C for both alkylation steps.

-

Molar ratio: 1:1.2 (quinoline derivative to alkylating agent).

Purification Strategies

Crude this compound often contains dimeric impurities (e.g., 1,4-bis[quinolinone-7-oxy]butane), necessitating robust purification protocols.

Salt Formation and Crystallization

-

Acid treatment : The crude product is dissolved in a halogenated solvent (e.g., dichloromethane) and treated with hydrochloric acid to form a hydrochloride salt. Dimer impurities precipitate preferentially due to lower solubility.

-

Base liberation : The purified salt is neutralized with sodium bicarbonate, and the free base is extracted into an organic solvent (e.g., ethyl acetate).

-

Anti-solvent crystallization : Addition of cyclohexane induces crystallization, yielding >98% pure product.

Table 1: Purification Efficiency Under Different Conditions

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Solvent | CH₂Cl₂ | Toluene | EtOAc |

| Acid Concentration | 2M HCl | 1M H₂SO₄ | 3M HCl |

| Purity (%) | 98.5 | 95.2 | 99.1 |

| Yield (%) | 78 | 65 | 72 |

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, pharmaceutical manufacturers employ continuous flow reactors for alkylation steps. Benefits include:

Solvent Recycling

Halogenated solvents (e.g., dichloromethane) are recovered via distillation, reducing production costs by 20–30%.

Analytical Characterization

Final product quality is verified using:

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

-

¹H NMR : δ 4.05 (t, 2H, -OCH₂-), 3.55 (t, 2H, -NCH₂-), 1.85–1.45 (m, 8H, butyl chains).

Challenges and Mitigation Strategies

Dimer Impurity Control

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the bromobutyl and bromobutoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Coupling Reactions: Complex quinoline-based structures with extended conjugation.

Scientific Research Applications

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or antiviral activities.

Materials Science: Quinoline derivatives are known for their photophysical properties and can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biological Studies: The compound can be used as a probe to study biological processes and interactions, such as enzyme inhibition or receptor binding.

Chemical Biology: The compound can be used in chemical biology research to investigate cellular pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromobutyl and bromobutoxy groups can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the quinoline core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₇H₂₀Br₂NO₂

- Molecular Weight : ~438.16 g/mol (estimated)

- Applications : Primarily used as a synthetic intermediate in pharmaceuticals, particularly for antipsychotics .

Comparison with Structurally Similar Compounds

7-(4-Bromobutoxy)-quinoline-2(1H)-one (CAS 203395-59-9)

- Structure : Lacks the N-(4-bromobutyl) group but retains the 7-(4-bromobutoxy) substituent.

- Molecular Formula: C₁₃H₁₄BrNO₂

- Molecular Weight : 296.16 g/mol .

- Role : Identified as an impurity in Aripiprazole synthesis .

- Key Difference : Absence of the N-bromobutyl group reduces its reactivity in cross-coupling reactions compared to the target compound.

3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone (CAS 129722-34-5)

7-(3-Bromopropoxy)-quinoline-2(1H)-one

7-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-17-9)

- Structure : Methoxy substituent at the 7-position instead of bromobutoxy.

- Molecular Formula: C₁₀H₁₁NO₂

- Molecular Weight : 177.20 g/mol .

- Key Difference : Methoxy group is electron-donating, reducing electrophilicity and altering metabolic stability compared to brominated analogs .

Comparative Analysis Table

Biological Activity

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula: C17H21Br2N2O2

- Molecular Weight: Approximately 431.16 g/mol

- CAS Number: 1076199-56-8

The compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with two bromobutyl substituents that enhance its solubility and potential bioactivity.

1. Medicinal Chemistry Applications

This compound is primarily studied in the context of drug development, particularly as an impurity in the synthesis of Brexpiprazole, an atypical antipsychotic medication. Its structural similarity to other quinoline derivatives suggests potential activities against various biological targets:

- Anticancer Activity: Preliminary studies indicate that quinoline derivatives may exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth.

- Antimicrobial Properties: The compound may also possess antimicrobial activities, which are common among quinoline derivatives due to their ability to disrupt bacterial cell membranes or inhibit DNA gyrase .

The biological effects of this compound are believed to arise from its interactions with various molecular targets:

- Enzyme Inhibition: The bromobutyl and bromobutoxy groups enhance binding affinity to enzymes or receptors, potentially leading to inhibition of key biochemical pathways .

- Receptor Binding: The compound may interact with neurotransmitter receptors, contributing to its pharmacological effects in the context of neuropsychiatric disorders .

Table 1: Summary of Biological Activities

Case Study: Brexpiprazole Synthesis Impurity

In the synthesis of Brexpiprazole, this compound is identified as an impurity that can affect the drug's efficacy and safety profile. Research has focused on optimizing synthesis routes to minimize this impurity while ensuring high yields of the active pharmaceutical ingredient (API) .

Future Directions

Future research should focus on:

- Detailed Mechanistic Studies: Understanding the specific interactions between this compound and its biological targets.

- Exploration of Novel Applications: Investigating its potential use in other therapeutic areas beyond antipsychotics, including cancer therapy and infectious disease treatment.

- Structure-Activity Relationship (SAR) Studies: Conducting SAR studies to identify modifications that enhance biological activity while reducing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.